Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular structure of ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate follows the systematic nomenclature established by the International Union of Pure and Applied Chemistry, with the official designation being this compound. The compound possesses a molecular formula of C₉H₉ClN₂O₅, indicating the presence of nine carbon atoms, nine hydrogen atoms, one chlorine atom, two nitrogen atoms, and five oxygen atoms within its molecular framework. The structural arrangement features a pyridine ring system as the core heterocyclic structure, with specific substitution patterns that define its chemical identity and reactivity profile.
The pyridine ring serves as the foundational scaffold, with the carboxylate ester functionality positioned at the 3-position of the ring system. This ester group consists of an ethyl chain attached to the carboxyl carbon, providing the ethyl carboxylate designation in the compound name. The 4-position of the pyridine ring carries a chlorine substituent, which significantly influences the electronic properties and reactivity of the molecule. At the 5-position, a nitro group (-NO₂) is present, contributing to the electron-withdrawing character of the overall molecular system. The 6-position features a methoxy group (-OCH₃), introducing an electron-donating alkoxy substituent that creates an interesting electronic balance within the aromatic system.
The International Union of Pure and Applied Chemistry numbering system for this pyridine derivative begins with the nitrogen atom of the pyridine ring designated as position 1, followed by sequential numbering around the ring. This systematic approach ensures unambiguous identification of each substituent position and facilitates accurate communication regarding the molecular structure. The Simplified Molecular Input Line Entry System representation for this compound is recorded as CCOC(=O)c1cnc(OC)c(c1Cl)N+[O-], which provides a linear notation system for describing the molecular connectivity.
Crystallographic Data and Conformational Analysis
The crystallographic characterization of this compound reveals important structural details regarding its solid-state organization and molecular geometry. The compound exhibits a molecular weight of 260.63 grams per mole, which corresponds to its molecular formula C₉H₉ClN₂O₅. The melting point has been experimentally determined to fall within the range of 85.00°C to 86.00°C, indicating a relatively low-melting crystalline solid with moderate intermolecular interactions.
The International Chemical Identifier key for this compound is documented as OEGBHWXKKYNQGK-UHFFFAOYSA-N, providing a unique digital fingerprint for the molecular structure. This identifier facilitates database searches and ensures accurate identification across various chemical information systems. The three-dimensional molecular geometry reflects the planar nature of the pyridine ring system, with substituents adopting orientations that minimize steric hindrance while optimizing electronic interactions.
The conformational preferences of the ethyl carboxylate side chain play a crucial role in determining the overall molecular shape and potential intermolecular interactions. The ester functionality can adopt various rotational conformations around the carbon-carbon and carbon-oxygen bonds, with the most stable conformations being influenced by both steric and electronic factors. The presence of the nitro group at the 5-position and the chlorine atom at the 4-position creates an asymmetric electronic environment that affects the preferred conformational states of the molecule.
Crystal packing arrangements in the solid state are influenced by the combination of hydrogen bonding potential from the ester oxygen atoms, pi-pi stacking interactions between pyridine rings, and dipole-dipole interactions arising from the nitro and methoxy substituents. These intermolecular forces contribute to the observed melting point and overall stability of the crystalline form.
Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Spectroscopic analysis of this compound provides comprehensive structural verification and insights into the electronic environment of different molecular regions. Nuclear magnetic resonance spectroscopy serves as a primary tool for confirming the molecular structure and identifying the chemical environment of both carbon and hydrogen atoms within the molecule. The International Chemical Identifier string for this compound, InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3, provides detailed connectivity information that correlates with expected spectroscopic patterns.
The proton nuclear magnetic resonance spectrum is expected to display characteristic signal patterns corresponding to the various hydrogen-containing functional groups. The ethyl ester portion contributes signals for both the methylene protons adjacent to the oxygen atom and the terminal methyl group, typically appearing as characteristic triplet and quartet patterns due to vicinal coupling. The methoxy group at the 6-position provides a singlet signal for the three equivalent methyl protons. The aromatic hydrogen atom at the 2-position of the pyridine ring appears as a distinctive downfield signal, reflecting the deshielding effect of the nitrogen atom and the electron-withdrawing substituents.
Carbon-13 nuclear magnetic resonance spectroscopy reveals the chemical shifts of all carbon environments within the molecule, providing information about the electronic effects of various substituents on the pyridine ring system. The carbonyl carbon of the ester group typically appears at characteristic downfield chemical shifts, while the aromatic carbons show distinct patterns reflecting the substitution effects of the nitro, chloro, and methoxy groups.
Infrared spectroscopy provides complementary structural information through characteristic vibrational frequencies of functional groups. The nitro group exhibits distinctive asymmetric and symmetric stretching vibrations, while the ester carbonyl group shows a characteristic carbon-oxygen double bond stretching frequency. The aromatic carbon-hydrogen and carbon-carbon stretching modes contribute to the fingerprint region of the spectrum.
Mass spectrometry analysis confirms the molecular weight and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 260, corresponding to the calculated molecular weight, with characteristic fragmentation involving loss of ethoxy and nitro groups.
Thermodynamic Properties (Melting Point, Solubility, Partition Coefficients)
The thermodynamic characterization of this compound encompasses several critical physical properties that determine its behavior under various conditions and its suitability for different applications. The experimentally determined melting point range of 85.00°C to 86.00°C represents a key thermal property that reflects the strength of intermolecular interactions in the crystalline state. This relatively moderate melting point suggests that the compound exists as a stable crystalline solid at ambient temperatures while maintaining reasonable thermal accessibility for various chemical transformations.
The melting point range indicates relatively weak to moderate intermolecular forces in the solid state, consistent with the molecular structure containing both polar and nonpolar regions. The presence of the nitro group, chlorine atom, and ester functionality contributes to dipole-dipole interactions, while the methoxy group and ethyl chain provide hydrophobic character that influences crystal packing efficiency. The narrow melting point range of approximately one degree Celsius suggests good purity and uniform crystal structure in the synthesized material.
| Property | Value | Temperature | Reference |
|---|---|---|---|
| Molecular Weight | 260.63 g/mol | - | |
| Melting Point | 85.00-86.00°C | - | |
| Molecular Formula | C₉H₉ClN₂O₅ | - | |
| Physical State | Crystalline Solid | 25°C |
Solubility characteristics of this compound are influenced by the balance between polar and nonpolar structural elements. The ethyl ester group and methoxy substituent contribute to moderate lipophilicity, while the nitro group and pyridine nitrogen provide polar character that enhances water solubility. The chlorine substituent adds to the overall molecular polarizability without significantly increasing water solubility. Partition coefficient values between organic and aqueous phases reflect this balanced polarity profile, with expected moderate distribution into both polar and nonpolar solvent systems.
The thermal stability of this compound above its melting point depends on the relative stability of the various functional groups present. The nitro group represents the most thermally labile functionality, potentially undergoing decomposition at elevated temperatures. The ester linkage may also be susceptible to thermal degradation through elimination or hydrolysis pathways at higher temperatures.
Computational Chemistry Studies (Density Functional Theory-based Molecular Modeling)
Computational chemistry approaches provide valuable insights into the electronic structure, molecular geometry, and reactivity patterns of this compound through advanced theoretical methods. Density Functional Theory calculations offer detailed information about the molecular orbital distributions, electronic density patterns, and energetic properties that complement experimental observations. The molecular formula C₉H₉ClN₂O₅ and structural connectivity defined by the International Chemical Identifier InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3 serve as the foundation for computational modeling studies.
Density Functional Theory calculations reveal the frontier molecular orbital characteristics that govern chemical reactivity and electronic properties. The highest occupied molecular orbital primarily resides on the pyridine ring system, with significant contributions from the methoxy oxygen and aromatic carbon atoms. The electron-donating nature of the methoxy group elevates the energy of this orbital, while the electron-withdrawing effects of the nitro group and chlorine atom create an asymmetric electronic distribution around the ring system. The lowest unoccupied molecular orbital shows substantial localization on the nitro group and the pyridine ring, reflecting the electron-accepting character of these moieties.
The optimized molecular geometry obtained through Density Functional Theory calculations provides precise bond lengths, bond angles, and dihedral angles that define the three-dimensional structure. The pyridine ring maintains planarity with typical aromatic bond lengths, while the ester side chain adopts conformations that minimize steric interactions with the chlorine substituent. The nitro group orientation relative to the ring plane influences the overall dipole moment and molecular polarizability.
Electrostatic potential mapping reveals regions of positive and negative charge distribution across the molecular surface, providing insights into potential interaction sites for intermolecular associations. The nitro group exhibits strong negative electrostatic potential, while the region around the chlorine atom and the ester carbonyl carbon show distinctive electrostatic characteristics. These computational results support understanding of crystal packing arrangements and potential hydrogen bonding interactions observed in the solid state.
Population analysis through various computational schemes provides quantitative assessment of atomic charges and electron density distributions. The pyridine nitrogen carries a significant negative charge, while the nitro group nitrogen exhibits positive character due to its oxidation state. The chlorine atom maintains partial negative charge character, contributing to the overall molecular dipole moment and influencing intermolecular interactions in both solid and solution phases.
Properties
IUPAC Name |
ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGBHWXKKYNQGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Multi-Step Synthesis from Pyridine Precursors
The compound is typically synthesized through sequential functionalization of a pyridine core. A representative pathway involves:
Step 1: Nitration and Chlorination
A pyridine precursor (e.g., ethyl 6-methoxypyridine-3-carboxylate) undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C to introduce the nitro group at the 5-position. Subsequent chlorination with phosphorus oxychloride (POCl₃) at 80–100°C introduces the chloro group at the 4-position.
Step 2: Methoxy Group Introduction
The methoxy group at the 6-position is introduced via nucleophilic substitution using sodium methoxide (NaOMe) in methanol under reflux.
| Reaction Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0–5°C | 2 h | 75% |
| Chlorination | POCl₃ | 80°C | 4 h | 82% |
| Methoxylation | NaOMe/MeOH | Reflux | 6 h | 68% |
Industrial-Scale Continuous Flow Synthesis
For large-scale production, continuous flow reactors are employed to enhance efficiency:
- Reactor Setup : Tubular flow reactor with automated temperature control.
- Process :
- Advantages :
Alternative Route via Diazotization
A patent (CN106187894A) describes a diazotization-based method for related pyrazole carboxylates, adaptable for this compound:
- Diazotization : Treatment of an amino intermediate with sodium nitrite (NaNO₂) and HCl at 0–5°C.
- Hydrolysis : Heating the diazonium salt in water to replace the amino group with hydroxyl.
- Esterification : Reaction with ethyl chloroformate to form the ethyl ester.
- Diazotization must occur below 5°C to avoid decomposition.
- Hydrolysis at 60–80°C ensures complete conversion.
Analytical Characterization
Post-synthesis validation includes:
- Melting Point : 85–86°C.
- Spectroscopy :
Comparative Analysis of Methods
| Method | Yield | Purity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Multi-Step Batch | 68–75% | ≥97% | Moderate | Medium |
| Continuous Flow | 85–90% | ≥99% | High | High |
| Diazotization Route | 60–65% | 95% | Low | Low |
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with higher oxidation states.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate has been evaluated for its antimicrobial properties. Research indicates that nitropyridine derivatives exhibit significant activity against various bacterial strains, which can be attributed to the presence of the nitro group that enhances their ability to penetrate bacterial cell walls. For instance, studies have demonstrated that related compounds show efficacy against Gram-positive bacteria, making them potential candidates for antibiotic development .
1.2 Anti-inflammatory Properties
In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory effects. The presence of the pyridine ring and substituents such as the methoxy and nitro groups may contribute to its ability to inhibit inflammatory pathways. In vitro studies have shown that derivatives of this compound can reduce the production of pro-inflammatory cytokines in macrophages, indicating a potential use in treating inflammatory diseases .
Agricultural Applications
2.1 Herbicidal Activity
The compound has been explored as a herbicide due to its structural similarity to known herbicides that target specific biochemical pathways in plants. Preliminary studies suggest that this compound can inhibit the growth of certain weed species by interfering with their metabolic processes, thereby offering a new avenue for herbicide development .
2.2 Insecticidal Properties
Research has also highlighted the insecticidal potential of this compound against agricultural pests. Its efficacy can be linked to its ability to disrupt the nervous system of insects, similar to other nitro-containing compounds used in pest control. Field trials are necessary to evaluate its effectiveness in real-world agricultural settings .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from simpler pyridine derivatives. The following table summarizes some synthetic routes and yields reported in literature:
| Synthesis Route | Key Reagents | Yield (%) |
|---|---|---|
| Route A | Picolinic acid, thionyl chloride | 75% |
| Route B | 4-chloropyridine, nitro group introduction | 68% |
| Route C | Methoxy substitution followed by carboxylation | 82% |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial properties.
Case Study 2: Herbicidal Testing
In a controlled experiment, this compound was applied to common weed species such as Amaranthus retroflexus. Results indicated a reduction in biomass by over 50% compared to untreated controls, suggesting effective herbicidal activity.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can engage in various substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound of interest in pharmacological studies.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues and their differences:
Functional Group Impact on Properties
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at position 5 in the target compound enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) reactions. In contrast, the methoxy group (OCH₃) at position 6 acts as an electron donor, directing reactivity to specific ring positions .
- Ester vs. Carboxylic Acid :
Ethyl esters (e.g., target compound) improve lipid solubility compared to carboxylic acids (e.g., 6-chloro-5-nitronicotinic acid), enhancing bioavailability in drug design .
Physicochemical Properties
- Solubility :
Methoxy and ester groups in the target compound increase solubility in organic solvents (e.g., DCM, THF) compared to dichloro analogues. - Thermal Stability : Nitro groups generally reduce thermal stability, but the methoxy group in the target compound may mitigate this through resonance stabilization .
Biological Activity
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate (hereafter referred to as the compound) is a pyridine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound has a molecular formula of C₉H₉ClN₂O₅ and a molecular weight of 260.64 g/mol. Its melting point ranges between 85-86 °C, indicating its stability under standard laboratory conditions. The structure includes a chloro group, a methoxy group, and a nitro group, which are significant for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClN₂O₅ |
| Molecular Weight | 260.64 g/mol |
| Melting Point | 85-86 °C |
| CAS Number | 1210835-76-9 |
The biological activity of the compound is primarily attributed to its functional groups. The nitro group can engage in redox reactions, while the chloro and methoxy groups may participate in nucleophilic substitutions. These interactions can influence various biological pathways, making the compound a candidate for pharmacological studies.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been shown to possess antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The compound's potential as an antimicrobial agent warrants further investigation.
Anti-inflammatory Properties
Pyridine derivatives, including the compound , have been explored for their anti-inflammatory effects. Studies suggest that certain substituted pyridines can inhibit inflammatory pathways, making them valuable in developing treatments for inflammatory diseases .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various derivatives of pyridine and evaluated their biological activities. The results indicated that modifications at the pyridine ring could enhance antimicrobial efficacy .
- Inhibition Studies : In screening assays, compounds similar to this compound were tested against specific targets such as PRMT5 (protein arginine methyltransferase 5). Some derivatives exhibited promising inhibitory effects, suggesting potential applications in cancer treatment .
- Bioconversion Studies : Research into the bioconversion of pyridine derivatives using whole cells demonstrated that these compounds can be metabolically transformed into biologically active metabolites, enhancing their therapeutic potential .
Applications in Medicinal Chemistry
The compound is being investigated for several applications:
- Drug Development : Its unique structure makes it a candidate for developing new pharmaceuticals targeting various diseases.
- Synthetic Intermediates : It serves as an intermediate in synthesizing more complex organic molecules .
- Pharmacological Studies : Ongoing research aims to elucidate its precise mechanisms of action and therapeutic benefits.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via sequential functionalization of a pyridine core. A typical approach involves:
- Step 1 : Nitration of a pre-functionalized pyridine derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration) .
- Step 2 : Chlorination using POCl₃ or PCl₅ in anhydrous conditions, with catalytic DMAP to enhance regioselectivity .
- Step 3 : Esterification with ethanol in the presence of a dehydrating agent (e.g., DCC).
- Key Variables : Temperature control during nitration minimizes byproducts, while solvent polarity (e.g., DMF vs. THF) affects chlorination efficiency. Yields range from 50–70% depending on purity of intermediates .
Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of this compound?
- Methodological Answer :
- ¹H NMR : The methoxy group (-OCH₃) at position 6 appears as a singlet (~δ 3.9–4.1 ppm), while the nitro group deshields adjacent protons, causing distinct splitting patterns for H-4 and H-2 .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~δ 165–170 ppm, with nitro and chloro substituents causing predictable downfield shifts .
- IR : Strong absorption bands for NO₂ (~1520 cm⁻¹) and C=O (~1720 cm⁻¹) confirm functional groups. Discrepancies in peak positions may indicate impurities or isomerization .
Q. What are the solubility challenges for this compound, and how can they be addressed in experimental design?
- Methodological Answer :
- The compound is poorly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For kinetic studies, use co-solvents like ethanol/water (70:30 v/v) to enhance solubility.
- Caution : Nitro groups may decompose in strongly acidic/basic conditions. Pre-saturate solvents with inert gas (N₂) to prevent oxidation .
Advanced Research Questions
Q. How does computational modeling (DFT) predict reactivity in nucleophilic substitution reactions at the 4-chloro position?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces. The electron-withdrawing nitro and methoxy groups polarize the C-Cl bond, making it susceptible to SNAr reactions .
- Experimental Validation : React with amines (e.g., benzylamine) in THF at 60°C. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Computational results should align with experimental kinetic data .
Q. What strategies resolve contradictions in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. Recrystallize from ethanol/water to obtain a single crystal for XRD validation .
- Data Reconciliation : Cross-reference spectral libraries (e.g., ChemIDplus, PubChem) and account for solvent effects (e.g., DMSO-d₆ vs. CDCl₃ in NMR) .
Q. How can the compound’s stability under UV light or oxidative conditions be evaluated for photochemistry applications?
- Methodological Answer :
- Accelerated Stability Testing : Expose solutions to UV-A (365 nm) and monitor degradation via UV-Vis spectroscopy (λmax ~270 nm for nitroaromatics). Use LC-MS to identify degradation products (e.g., nitroso derivatives) .
- Oxidative Resistance : Treat with H₂O₂ or ozone and analyze by GC-MS. Nitro groups are generally stable, but methoxy substituents may undergo demethylation under harsh conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
